Nigrolineaxanthone V

Descripción general

Descripción

Nigrolineaxanthone V is a natural product isolated from the Garcinia species, specifically from the Clusiaceae family . It is a xanthone derivative with the molecular formula C24H24O6 and a molecular weight of 408.44 g/mol . This compound has garnered attention due to its potential biological activities and applications in various scientific fields.

Aplicaciones Científicas De Investigación

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of xanthones.

Biology: Exhibits significant antibacterial, antifungal, and anti-inflammatory activities.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mecanismo De Acción

Target of Action

Nigrolineaxanthone V is a type of xanthone, a class of compounds known for their wide range of bioactivities

Mode of Action

Xanthones, in general, have been shown to exhibit various actions against cancer cells, including apoptosis, autophagy, cell cycle arrest, and modulation of key signaling pathways such as pi3k/akt and mapk . These actions suggest that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.

Result of Action

Given the known actions of xanthones, it is plausible that this compound could induce apoptosis, autophagy, and cell cycle arrest in cancer cells . These effects could potentially inhibit the growth and proliferation of cancer cells.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Nigrolineaxanthone V are not fully understood due to limited research. As a xanthone, it is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and properties of the xanthone .

Cellular Effects

Some xanthones have shown significant inhibitory effects on cancer cell growth in vitro . It’s plausible that this compound may have similar effects on various types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Many xanthones exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nigrolineaxanthone V can be synthesized through several routes, often involving the extraction from natural sources such as the bark of Garcinia species . The extraction process typically involves solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance. when required, it involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic methods ensures high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Nigrolineaxanthone V undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogenating agents or nucleophiles like amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparación Con Compuestos Similares

Nigrolineaxanthone V is unique among xanthones due to its specific structural features and biological activities. Similar compounds include:

Nigrolineaxanthone K: Another xanthone derivative with similar antibacterial properties.

5-O-Methylxanthone V1: Known for its anti-inflammatory effects.

Ananixanthone: Exhibits significant antioxidant activity.

These compounds share a common xanthone skeleton but differ in their substituents, leading to variations in their biological activities and applications.

Actividad Biológica

Nigrolineaxanthone V is a compound derived from the latex and twigs of Garcinia nigrolineata, a plant known for its rich xanthone content. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and metabolic disorders. This article reviews the biological activity of this compound, focusing on its antidiabetic and cytotoxic properties, supported by data tables and relevant case studies.

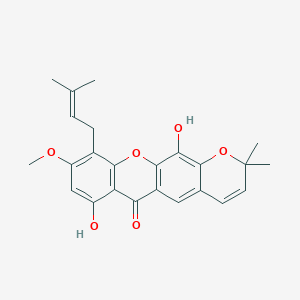

Chemical Structure and Properties

This compound belongs to a class of compounds known as xanthones, characterized by a dibenzo-α-pyrone structure. The presence of various functional groups in its structure contributes to its diverse biological activities.

Antidiabetic Activity

Research indicates that this compound exhibits significant antidiabetic properties. It has been shown to inhibit key enzymes involved in carbohydrate metabolism, which can help manage blood glucose levels.

Key Findings:

- α-Glucosidase Inhibition: The compound demonstrated an IC50 value of 25.8 ± 0.2 µM, indicating effective inhibition of this enzyme, which plays a crucial role in carbohydrate digestion .

- α-Amylase Inhibition: An IC50 value of 124.8 ± 0.7 µM was recorded for α-amylase inhibition, further supporting its potential as an antidiabetic agent .

- Glycation Inhibition: The glycation process is linked to diabetic complications; this compound showed notable inhibitory effects with an IC50 value of 44.4 ± 1.1 µM .

Cytotoxic Activity

This compound has also been studied for its cytotoxic effects against various cancer cell lines, showcasing promising results.

Cytotoxicity Data:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| SW480 (Colon) | 4.3 ± 0.1 | |

| K562 (Leukemia) | 4.4 ± 0.3 | |

| A549 (Lung) | 5.0 ± 0.32 |

These findings suggest that this compound can selectively target cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy.

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymes: By inhibiting α-glucosidase and α-amylase, it reduces glucose absorption in the intestines.

- Induction of Apoptosis: The compound has been observed to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .

Case Studies

While extensive clinical data on this compound is limited, several studies have highlighted its potential through preclinical models:

- A study involving human colon cancer cells indicated that treatment with this compound led to significant reductions in cell viability compared to untreated controls .

- Another investigation into diabetic models demonstrated improved glycemic control and reduced oxidative stress markers following administration of the compound .

Propiedades

IUPAC Name |

7,12-dihydroxy-9-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O6/c1-12(2)6-7-14-17(28-5)11-16(25)18-19(26)15-10-13-8-9-24(3,4)30-21(13)20(27)23(15)29-22(14)18/h6,8-11,25,27H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYZJBDJUYIHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC3=C(C2=O)C=C4C=CC(OC4=C3O)(C)C)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.